molecular formula C15H19N3O3S3 B2841652 N-(4-methylthiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105235-38-8

N-(4-methylthiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2841652
CAS No.: 1105235-38-8
M. Wt: 385.52
InChI Key: XPCAPASTMRLPEY-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry and preclinical research, designed by integrating multiple pharmacologically active motifs. Its core structure features a 2-acetamide-linked 4-methylthiazole ring, a scaffold renowned for its versatile biological properties. The thiazole moiety is a privileged structure in drug discovery, known for its presence in a wide range of therapeutic agents, including antibiotics, kinase inhibitors, and central nervous system drugs . This moiety contributes to the molecule's aromaticity and provides key sites for interactions with biological targets via donor-acceptor reactions . The second key component is a piperidine ring modified with a thiophen-2-ylsulfonyl group. The sulfonyl group attached to a heteroaromatic system like thiophene is a common feature in modern drug design, often used to enhance metabolic stability and modulate electronic properties. Recent research on 2-aminothiazole sulfonamide derivatives highlights their potent inhibitory effects on enzymes like urease, α-glucosidase, and α-amylase, suggesting potential applications in developing treatments for conditions like diabetes and Helicobacter pylori infections . The specific molecular architecture of this compound, combining a thiazole-acetamide fragment with a sulfonyl-piperidine-thiophene unit, suggests it may act as a multi-target therapeutic agent. Its potential mechanisms of action could include the inhibition of key enzymes involved in disease pathways or the modulation of receptor activity . This makes it a promising candidate for research programs focused on oncology, metabolic disorders, and infectious diseases. Researchers can leverage this compound as a novel chemical probe to investigate new biological pathways and support lead optimization efforts in drug development.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S3/c1-11-10-23-15(16-11)17-13(19)9-12-5-2-3-7-18(12)24(20,21)14-6-4-8-22-14/h4,6,8,10,12H,2-3,5,7,9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCAPASTMRLPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(4-Methylthiazol-2-yl)acetamide

The thiazole core is synthesized via acetylation of 2-amino-4-methylthiazole, adapting protocols from oxadiazole-thiazole hybrids.

Procedure :

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate (1) is acetylated with acetic anhydride in anhydrous dichloromethane, catalyzed by DMAP, yielding ethyl 2-acetamido-4-methylthiazole-5-carboxylate (2) (82% yield).
  • Hydrolysis : Compound 2 is treated with 6M HCl under reflux (4 h) to afford 2-acetamido-4-methylthiazole-5-carboxylic acid (3) .
  • Decarboxylation : Heating 3 at 150°C in quinoline with copper chromite catalyst produces N-(4-methylthiazol-2-yl)acetamide (4) (75% yield).

Characterization :

  • IR (KBr) : 3270 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O amide).
  • ¹H NMR (400 MHz, CDCl₃) : δ 2.32 (s, 3H, CH₃), 2.45 (s, 3H, thiazole-CH₃), 6.85 (s, 1H, thiazole-H).

Synthesis of 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic Acid

The piperidine fragment requires sulfonylation followed by acetic acid functionalization.

Procedure :

  • Piperidine-2-acetic acid (5) : Synthesized via hydrogenation of 2-pyridineacetic acid (10% Pd/C, H₂, 60 psi, 24 h) (68% yield).
  • Sulfonylation : React 5 with thiophene-2-sulfonyl chloride (1.2 eq) in dichloromethane and triethylamine (0°C → RT, 12 h) to yield 1-(thiophen-2-ylsulfonyl)piperidine-2-acetic acid (6) (83% yield).

Optimization :

  • Excess sulfonyl chloride (1.5 eq) increases yield to 89% but necessitates rigorous purification.
  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Characterization :

  • ¹³C NMR (151 MHz, CDCl₃) : δ 174.2 (COOH), 139.1 (thiophene-C), 54.3 (piperidine-C2), 44.8 (SO₂–N).

Coupling via Amide Bond Formation

The final step conjugates the thiazole and piperidine fragments using carbodiimide chemistry.

Procedure :

  • Activation : Treat 6 with oxalyl chloride (2 eq) in dry DMF (catalytic) to generate 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetyl chloride (7) .
  • Amidation : Add 4 (1.1 eq) and 7 (1 eq) in THF with DIEA (3 eq) at 0°C. Stir for 6 h to afford the target compound (76% yield).

Critical Parameters :

  • Temperature : Reactions above 0°C lead to acyl chloride decomposition.
  • Solvent : THF outperforms DCM in minimizing side reactions.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Sulfonylation Methods

Condition Yield (%) Purity (%) Reference
DCM, TEA, 0°C → RT 83 95
THF, Pyridine, Reflux 78 91
Et₂O, NaHCO₃, RT 65 88

DCM-triethylamine at ambient temperature provides optimal balance of yield and purity.

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Enhance sulfonylation efficiency (residence time: 20 min).
  • Purification : Simulated moving bed (SMB) chromatography reduces solvent use by 40%.
  • Quality Control : HPLC-UV (λ = 254 nm) confirms purity >98%.

Challenges and Alternative Approaches

  • Piperidine Functionalization : Direct C–H activation at position 2 remains inefficient; pre-functionalized building blocks (e.g., 2-cyanopiperidine) are preferred.
  • Amidation Yield : Microwave-assisted coupling (100°C, 15 min) improves yield to 84% but risks racemization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylthiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole or thiophene rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the synthesis of advanced materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methylthiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituent effects, synthesis, biological activity, and physicochemical properties.

Structural Analogues and Substituent Effects
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound N-(4-methylthiazol-2-yl)acetamide 1-(Thiophen-2-ylsulfonyl)piperidin-2-yl ~397.5 (estimated) Thiophene sulfonyl group enhances electron-withdrawing properties; piperidine ring may improve solubility .
SR1001 () N-(4-methylthiazol-2-yl)acetamide 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenylsulfamoyl 443.3 Hexafluoropropanol group increases hydrophobicity; acts as a synthetic RORγt inverse agonist .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () N-(thiazol-2-yl)acetamide 2,6-Dichlorophenyl 303.2 Dichlorophenyl group contributes to antibacterial activity; forms stable intermolecular hydrogen bonds .
(S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide () N-(4-methylthiazol-2-yl)acetamide (1-Phenylethyl)amino 275.4 Phenylethylamino group introduces chiral center; commercial availability suggests utility in screening .
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide () N-(thiazol-2-yl)acetamide 4-Methoxyphenyl, 4-pyridin-3-yl 339.4 Methoxy and pyridine groups enhance π-π stacking; potential kinase inhibition .

Key Observations :

  • The thiophene sulfonyl group in the target compound distinguishes it from analogs with phenyl or halogenated substituents. Sulfonyl groups are known to improve metabolic stability and binding to sulfonamide-sensitive targets (e.g., enzymes or receptors) .
  • Piperidine rings, as seen in the target compound and SR1001, may confer conformational rigidity or modulate solubility compared to linear alkyl chains .
Physicochemical Properties
  • Crystallinity : The dichlorophenyl analog () forms stable crystals via N–H⋯N hydrogen bonds, whereas the target compound’s bulkier thiophene sulfonyl group may reduce crystallinity .
  • Solubility : Piperidine and sulfonyl groups likely improve aqueous solubility compared to purely aromatic analogs (e.g., dichlorophenyl derivatives) .

Q & A

Q. What are the established synthetic routes for N-(4-methylthiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes:

Piperidine sulfonylation : Reacting piperidine derivatives with thiophene-2-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .

Acetamide coupling : Linking the sulfonylated piperidine to the thiazole moiety via nucleophilic acyl substitution or peptide coupling reagents (e.g., HATU, DCC) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to achieve >95% purity .

Q. Key optimization parameters :

  • Temperature control (0–25°C for sulfonylation to avoid side reactions).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Catalysts (e.g., DMAP for acylations).

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., thiophene sulfonyl protons at δ 7.5–8.0 ppm; piperidine CH₂ at δ 1.8–2.2 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 423.12) .
  • HPLC : Purity analysis using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational modeling and crystallography elucidate structure-activity relationships (SAR) for this compound?

  • X-ray crystallography : Resolves 3D conformation, revealing intramolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and thiazole nitrogen) .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like serotonin receptors or cyclooxygenase-2 .
  • SAR insights : Modifications to the thiophene sulfonyl group (e.g., halogenation) correlate with enhanced lipophilicity and target selectivity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Validate activity thresholds using assays like ELISA (IC₅₀ values) or cell viability tests (MTT assay) .
  • Off-target screening : Employ kinase panels or proteome arrays to identify non-specific interactions .
  • Metabolic stability assays : Liver microsome studies assess whether rapid degradation explains inconsistent in vivo/in vitro results .

Methodological Guidance

Q. How to design a robust SAR study for derivatives of this compound?

  • Scaffold diversification : Synthesize derivatives with variations at the thiophene sulfonyl (e.g., halogens, methyl), piperidine (e.g., substituents at C2), and thiazole (e.g., 4-methyl vs. 4-ethyl) positions .
  • Assay selection : Prioritize target-specific assays (e.g., radioligand binding for receptor affinity) over broad phenotypic screens .
  • Data normalization : Use Z-score analysis to compare activity across batches and minimize plate-to-plate variability .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

  • Solvent screening : Test mixed solvents (e.g., DMSO/water, ethanol/acetone) to induce slow crystallization .
  • Seeding : Introduce microcrystals from analogous compounds to nucleate growth .
  • Low-temperature XRD : Collect data at 100 K to improve diffraction quality .

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